METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE
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Overview
Description
METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl-protected amino group, a bromophenyl group, and a phenylmethyl group, making it a versatile molecule for synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE typically involves multiple steps, including the protection of amino groups, bromination, and esterification. The benzyloxycarbonyl (Cbz) group is commonly used to protect the amino group during the synthesis. Bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 2-{[(2-{[(BENZYLOXY)CARBONYL]AMINO}-5-BROMOPHENYL)(PHENYL)METHYL]AMINO}ACETATE involves its interaction with specific molecular targets. The benzyloxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The bromophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
METHYL α-BROMOPHENYL ACETATE: Similar in structure but lacks the benzyloxycarbonyl-protected amino group.
(2S)-2-AMINO-3-METHYLBUTANOIC ACID: Contains an amino group but differs in the overall structure and functional groups.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-(phenylmethoxycarbonylamino)phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O4/c1-30-22(28)15-26-23(18-10-6-3-7-11-18)20-14-19(25)12-13-21(20)27-24(29)31-16-17-8-4-2-5-9-17/h2-14,23,26H,15-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERKYBKIMUQJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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